molecular formula C17H22N4O4 B6773032 N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-2-ethoxy-6-methylpyridine-3-carboxamide

N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-2-ethoxy-6-methylpyridine-3-carboxamide

Cat. No.: B6773032
M. Wt: 346.4 g/mol
InChI Key: PYQNWENHBVWBEZ-UHFFFAOYSA-N
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Description

N-[(2,4-dioxo-1,3-diazaspiro[44]nonan-9-yl)methyl]-2-ethoxy-6-methylpyridine-3-carboxamide is a complex organic compound with a unique spirocyclic structure

Properties

IUPAC Name

N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-2-ethoxy-6-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-3-25-14-12(7-6-10(2)19-14)13(22)18-9-11-5-4-8-17(11)15(23)20-16(24)21-17/h6-7,11H,3-5,8-9H2,1-2H3,(H,18,22)(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQNWENHBVWBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=N1)C)C(=O)NCC2CCCC23C(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-2-ethoxy-6-methylpyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 2-ethoxy-6-methylpyridine-3-carboxylic acid and a suitable spirocyclic amine. The reaction conditions may involve the use of coupling agents such as EDCI or DCC, and the reactions are usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-2-ethoxy-6-methylpyridine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-2-ethoxy-6-methylpyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-2-ethoxy-6-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetic acid: Similar spirocyclic structure but different functional groups.

    N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-4-fluoro-3-methoxybenzamide: Similar core structure with different substituents.

Uniqueness

N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-2-ethoxy-6-methylpyridine-3-carboxamide is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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